molecular formula C8H15NO2 B6263934 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol CAS No. 57710-46-0

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol

Cat. No.: B6263934
CAS No.: 57710-46-0
M. Wt: 157.2
InChI Key:
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Description

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is a complex organic compound characterized by its unique hexahydro-furo-pyrrol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the furo-pyrrol core, followed by the introduction of the ethan-1-ol group. Common synthetic routes include:

    Cyclization Reactions: Formation of the furo-pyrrol ring through cyclization of appropriate precursors.

    Reduction Reactions: Use of reducing agents to achieve the desired stereochemistry.

    Functional Group Transformations: Introduction of the ethan-1-ol group through functional group interconversion.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents.

    Reduction: Further reduction to achieve different alcohol derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Cellular Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]methanol: Similar structure with a methanol group instead of ethan-1-ol.

    2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]propane-1-ol: Contains a propane-1-ol group.

Uniqueness

2-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-5-yl]ethan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

57710-46-0

Molecular Formula

C8H15NO2

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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